molecular formula C17H26N2O B7355288 2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine

2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine

Cat. No. B7355288
M. Wt: 274.4 g/mol
InChI Key: ZFUHOILPVHYFLV-KRWDZBQOSA-N
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Description

2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine, also known as a selective dopamine D3 receptor antagonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the pyridine class of organic compounds and has a molecular formula of C18H26N2O.

Mechanism of Action

The mechanism of action of 2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine involves the selective blockade of dopamine D3 receptors. This receptor subtype is predominantly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. By blocking these receptors, this compound can modulate the activity of these pathways and potentially improve the symptoms of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and nicotine. It has also been shown to improve cognitive function and reduce psychotic-like behaviors in animal models of schizophrenia. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor subtype and potentially avoid unwanted side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine. One potential area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential therapeutic applications of this compound in other diseases, such as depression and anxiety, warrant further investigation.

Synthesis Methods

The synthesis of 2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine involves the reaction of 2-(2-bromoethyl)pyridine with (2S)-1-(oxan-4-ylmethyl)pyrrolidine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.

Scientific Research Applications

2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. Several scientific research studies have demonstrated its potential in the treatment of addiction, schizophrenia, and Parkinson's disease. This compound has been shown to selectively block dopamine D3 receptors, which are implicated in the pathophysiology of these diseases.

properties

IUPAC Name

2-[2-[(2S)-1-(oxan-4-ylmethyl)pyrrolidin-2-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-10-18-16(4-1)6-7-17-5-3-11-19(17)14-15-8-12-20-13-9-15/h1-2,4,10,15,17H,3,5-9,11-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUHOILPVHYFLV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CCOCC2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CCOCC2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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